molecular formula C13H19NO3 B13994955 N-[(3,4,5-trimethoxyphenyl)methyl]cyclopropanamine CAS No. 14471-17-1

N-[(3,4,5-trimethoxyphenyl)methyl]cyclopropanamine

Cat. No.: B13994955
CAS No.: 14471-17-1
M. Wt: 237.29 g/mol
InChI Key: GGASCKAPMCXICZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3,4,5-trimethoxyphenyl)methyl]cyclopropanamine: is an organic compound characterized by the presence of a cyclopropane ring attached to an amine group, which is further connected to a 3,4,5-trimethoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,4,5-trimethoxyphenyl)methyl]cyclopropanamine typically involves the following steps:

    Formation of the 3,4,5-trimethoxybenzyl chloride: This can be achieved by reacting 3,4,5-trimethoxybenzyl alcohol with thionyl chloride (SOCl₂) under reflux conditions.

    Cyclopropanation: The 3,4,5-trimethoxybenzyl chloride is then reacted with cyclopropylamine in the presence of a base such as sodium hydride (NaH) to form the desired product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.

    Reduction: Reduction of the compound can target the cyclopropane ring or the aromatic ring, depending on the reagents used.

    Substitution: Electrophilic aromatic substitution reactions can occur, especially at the positions ortho to the methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Halogenation using bromine (Br₂) or nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of cyclopropane derivatives or reduced aromatic rings.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Mechanism of Action

The mechanism of action of N-[(3,4,5-trimethoxyphenyl)methyl]cyclopropanamine involves its interaction with molecular targets such as tubulin, leading to the inhibition of microtubule formation. This disruption of microtubule dynamics can result in cell cycle arrest and apoptosis in cancer cells . The compound may also interact with other proteins and enzymes, contributing to its diverse biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3,4,5-trimethoxyphenyl)methyl]cyclopropanamine stands out due to its unique cyclopropane ring, which imparts distinct chemical and biological properties compared to other trimethoxyphenyl derivatives. This structural feature can influence its reactivity and interactions with biological targets, making it a valuable compound for further research.

Properties

CAS No.

14471-17-1

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

N-[(3,4,5-trimethoxyphenyl)methyl]cyclopropanamine

InChI

InChI=1S/C13H19NO3/c1-15-11-6-9(8-14-10-4-5-10)7-12(16-2)13(11)17-3/h6-7,10,14H,4-5,8H2,1-3H3

InChI Key

GGASCKAPMCXICZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CNC2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.